molecular formula C6H11NO2 B1678964 Nitrocyclohexane CAS No. 1122-60-7

Nitrocyclohexane

Cat. No. B1678964
Key on ui cas rn: 1122-60-7
M. Wt: 129.16 g/mol
InChI Key: NJNQUTDUIPVROZ-UHFFFAOYSA-N
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Patent
US08480800B2

Procedure details

A 3 neck 2 L round bottom flask equipped with dropping funnel, temperature controller, nitrogen outlet, stir bar and condenser is charged with 71 g (1.27 mols) of potassium hydroxide (KOH), 300 mL of methanol and 300 mL of isopropanol. The addition takes place at room temperature, however, while the base is dissolving in the solvent there is approximately 30° C. increase in temperature. The base solution is allowed to stir under nitrogen for 20 minutes. During this time, the temperature of the flask goes down to 44.7° C. To the above base solution, 156 g of nitrocyclohexane (“NCyHex”) (1.16 mols) is added slowly with vigorous stirring. The mixture stirred for 10 minutes, and palladium acetate (0.56 mmol)/triphenyl phosphine (1.7 mmol) added as catalyst. The resulting yellow solution stirred under nitrogen for another 5 minutes and 139.5 mL (1.06 mols) of allyl acetate added drop-wise to the mixture via the dropping funnel. During the addition of the acetate, the reaction mixture turns brown but transparent. During the addition, the temperature rises. At this point, heat is switched on and the mixture stirred for 8 h at 55° C. followed by overnight stiffing at room temperature. The next day the mixture is heated again to 55° C. followed by room temperature stirring overnight. After the reaction is complete, the contents of the flask are poured into a separatory funnel containing 600 mL of water. The organic layer is extracted with pentane (3×200 mL) and dried under MgSO4. Excess solvent is removed under a rotary evaporator and 167 g (93.5%) of deep brown solution of the desired 1-allyl-1-nitrocyclohexane (11) obtained at 90.7% purity. GC/MS analysis shows [MH]+ m/z 123.
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step Two
Quantity
139.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.7 mmol
Type
reactant
Reaction Step Five
Quantity
0.56 mmol
Type
catalyst
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[K+].[N+:3]([CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)([O-:5])=[O:4].[C:12]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:17]=CC=C[CH:13]=1.C(OCC=C)(=O)C.C([O-])(=O)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.C(O)(C)C.CO>[CH2:17]([C:6]1([N+:3]([O-:5])=[O:4])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH:12]=[CH2:13] |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
71 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
156 g
Type
reactant
Smiles
[N+](=O)([O-])C1CCCCC1
Step Three
Name
Quantity
139.5 mL
Type
reactant
Smiles
C(C)(=O)OCC=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Five
Name
Quantity
1.7 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.56 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Six
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
temperature controller, nitrogen outlet, stir bar and condenser
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 neck 2 L round bottom flask equipped
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
at room temperature
DISSOLUTION
Type
DISSOLUTION
Details
however, while the base is dissolving in the solvent there
CUSTOM
Type
CUSTOM
Details
is approximately 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
increase in temperature
STIRRING
Type
STIRRING
Details
to stir under nitrogen for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
goes down to 44.7° C
STIRRING
Type
STIRRING
Details
The mixture stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The resulting yellow solution stirred under nitrogen for another 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
At this point, heat
STIRRING
Type
STIRRING
Details
stirred for 8 h at 55° C.
Duration
8 h
CUSTOM
Type
CUSTOM
Details
stiffing at room temperature
CUSTOM
Type
CUSTOM
Details
followed by room temperature
STIRRING
Type
STIRRING
Details
stirring overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
the contents of the flask are poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The organic layer is extracted with pentane (3×200 mL)
CUSTOM
Type
CUSTOM
Details
dried under MgSO4
CUSTOM
Type
CUSTOM
Details
Excess solvent is removed under a rotary evaporator and 167 g (93.5%) of deep brown solution of the desired 1-allyl-1-nitrocyclohexane (11)
CUSTOM
Type
CUSTOM
Details
obtained at 90.7% purity

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C=C)C1(CCCCC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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